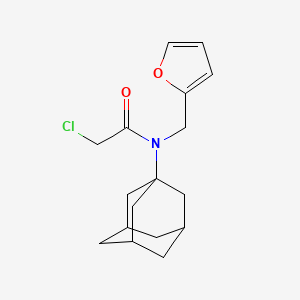

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide

Description

N-(Adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide (CAS: 335632-75-2, molecular formula: C₁₇H₂₂ClNO₂, molecular weight: 307.82) is a tertiary amide featuring a rigid adamantane moiety, a chloroacetamide backbone, and a furan-2-ylmethyl substituent .

Properties

IUPAC Name |

N-(1-adamantyl)-2-chloro-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2/c18-10-16(20)19(11-15-2-1-3-21-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBVGEGHVRNBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N(CC4=CC=CO4)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

Formation of the Adamantane Derivative: The starting material, adamantane, is chlorinated to form 1-chloroadamantane.

Acetamide Formation: 1-chloroadamantane is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(adamantan-1-yl)-2-chloroacetamide.

Furan Ring Introduction: The final step involves the reaction of N-(adamantan-1-yl)-2-chloroacetamide with furan-2-ylmethanol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the adamantane moiety can be hydroxylated.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of N-(adamantan-1-yl)-2-azidoacetamide or N-(adamantan-1-yl)-2-thiocyanatoacetamide.

Oxidation: Formation of furanone derivatives.

Hydrolysis: Formation of adamantane-1-carboxylic acid and furan-2-ylmethylamine.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that compounds similar to N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide may exhibit antiviral properties. The adamantane structure is notably present in antiviral agents such as amantadine, which is used to treat influenza A virus infections. The incorporation of the furan ring could potentially enhance this activity through improved binding interactions with viral proteins .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may show promising anticancer activities. For instance, the presence of the chloro group can influence the compound's reactivity towards nucleophiles, which is essential for developing new anticancer agents . Compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Neuroprotective Effects : The adamantane structure has been associated with neuroprotective properties. Research into related compounds has shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems . The combination of adamantane and furan may provide synergistic effects that warrant further investigation.

Synthetic Methodologies

This compound can be synthesized through various organic reactions, including:

- Nucleophilic Substitution Reactions : The chloro group in the compound can undergo nucleophilic substitution reactions (SN2), making it a versatile intermediate for synthesizing other derivatives. This reaction type is well-established and can be optimized for higher yields .

- Multicomponent Reactions : Recent advancements in synthetic methodologies have explored multicomponent reactions involving this compound to generate complex structures efficiently. These reactions can allow for late-stage functionalization of existing drug-like molecules, enhancing their pharmacological profiles .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | TBD | |

| Similar Adamantane Derivative | Anticancer | 23.30 ± 0.35 | |

| Adamantane-based Compound | Neuroprotective | TBD |

Table 2: Synthesis Conditions

| Reaction Type | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Adamantane derivative + Furan derivative + Base | 40% | |

| Multicomponent Reaction | Isocyanide + Alkyl halide | TBD |

Case Studies

- Antiviral Studies : A study evaluated the efficacy of adamantane derivatives against influenza viruses, highlighting the importance of structural modifications in enhancing antiviral activity. The findings suggested that compounds with similar frameworks could lead to new antiviral therapies .

- Anticancer Research : In vitro studies on derivatives showed that modifications at the chloro position significantly affected cytotoxicity against human cancer cell lines, emphasizing structure-activity relationships in drug design .

- Neuroprotective Research : Investigations into compounds containing the adamantane moiety revealed potential neuroprotective effects in animal models of neurodegeneration, suggesting pathways for future therapeutic applications .

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the furan ring may contribute to specific binding interactions.

Comparison with Similar Compounds

Comparison :

- The target compound uniquely combines adamantane with a furan-methyl group, distinguishing it from phenyl- or bromophenyl-substituted analogues.

- Crystal data for N-(Adamantan-1-yl)-2-chloroacetamide (orthorhombic Pbca, a = 9.3656 Å, b = 13.7515 Å, c = 18.7917 Å ) highlight the structural rigidity imparted by adamantane, which likely extends to the target compound.

Chloroacetamide Derivatives

Chloroacetamides are common in agrochemicals and pharmaceuticals:

Comparison :

- The target compound’s chloroacetamide backbone aligns with herbicides like metolachlor, but its adamantane and furan groups deviate from agricultural derivatives, suggesting divergent applications (e.g., pharmaceuticals vs. pesticides) .

- N-Benzyl-N-(furan-2-ylmethyl)acetamide shares the furan-methyl motif but lacks adamantane, emphasizing the target compound’s unique hybrid structure .

Furan-containing Acetamides

Furan rings influence electronic properties and metabolic pathways:

Comparison :

- Replacing the furan-methyl group with a 4-chlorophenylmethyl moiety (C₁₉H₂₃Cl₂NO) increases molecular weight (335.84 vs. 307.82) and alters collision cross-section (CCS) properties .

- The discontinued status of the target compound contrasts with active research on adamantane-furan hybrids for drug discovery.

Comparison :

- Isocyanide chemistry offers moderate yields for adamantane-acetamides , whereas Friedel-Crafts routes require harsh conditions .

Physicochemical Properties

- Collision Cross-Section (CCS): The 4-chlorophenylmethyl analogue (C₁₉H₂₃Cl₂NO) has a predicted CCS of 157.2 Ų for [M+H]⁺ , reflecting its bulkier substituents compared to the target compound.

- Crystallography : Adamantane-containing analogues exhibit orthorhombic crystal systems (e.g., Pbca for N-(Adamantan-1-yl)-2-chloroacetamide) , suggesting similar packing efficiency for the target compound.

Tables

Table 1: Structural Comparison of Key Analogues

Biological Activity

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is a synthetic compound that integrates the adamantane structure with chloro and furan substituents. This unique combination suggests potential biological activities, particularly in the fields of antiviral and anticancer research. The compound's molecular formula is with a molecular weight of approximately 307.82 g/mol .

Structural Features and Implications

The adamantane core provides rigidity, which is known to enhance the interaction of compounds with biological targets. The presence of the chloro and furan groups may further modify its pharmacological properties. The following table summarizes the structural features and potential biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-adamantyl)acetamide | Adamantane core with acetamide | Antiviral properties |

| This compound | Adamantane core with chloro and furan substituents | Potential anti-inflammatory activity |

| N-(2-methyl-adamantan-2-yl)-acetamide | Methyl-substituted adamantane core | Anticancer activity |

Antiviral Properties

Preliminary studies on adamantane derivatives suggest significant antiviral activities. For instance, compounds containing adamantane structures have been shown to inhibit viral replication, likely through mechanisms involving interference with viral proteins . Specifically, this compound is hypothesized to exhibit similar antiviral properties due to its structural characteristics.

Anticancer Activity

Research indicates that modifications in side chains of adamantane derivatives can enhance their effectiveness against cancer cells. Compounds such as this compound may induce apoptosis in cancer cell lines through pathways involving caspase activation and poly ADP-ribose polymerase cleavage . Further investigation into its cytotoxic effects is warranted.

Anti-inflammatory Potential

The furan moiety in this compound may contribute to anti-inflammatory effects. Furan derivatives have been documented to possess antibacterial and anti-inflammatory properties, suggesting that this compound could be effective in treating inflammatory conditions .

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

- Antiviral Activity Study : A study demonstrated that adamantane derivatives inhibited the replication of various viruses, including influenza, by disrupting viral-host interactions . This suggests that this compound may have comparable effects.

- Anticancer Research : In vitro studies on related compounds showed significant cytotoxicity against several cancer cell lines, indicating a need for further exploration of this compound's anticancer potential .

- Anti-inflammatory Mechanism : Research on furan derivatives has shown their ability to inhibit pro-inflammatory cytokines, which could be relevant for developing treatments for autoimmune diseases .

Q & A

Basic: What are the established synthetic routes for N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting adamantan-1-amine with 2-chloroacetyl chloride to form the chloroacetamide intermediate, followed by alkylation with furfuryl bromide. For example:

- Step 1 : Adamantan-1-amine reacts with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions to yield N-(adamantan-1-yl)-2-chloroacetamide .

- Step 2 : The intermediate undergoes alkylation with furfuryl bromide in the presence of a base (e.g., K₂CO₃) and catalytic KI to introduce the furan-2-ylmethyl group .

Yields range from 11% to 51%, depending on reaction optimization (temperature, stoichiometry, and purification methods) .

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in DCM/hexane .

- Data collection : Using a Nonius KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K .

- Refinement : SHELXS97 for structure solution and SHELXL97 for refinement, achieving R-factors of ~0.037 (R1) and 0.106 (wR2) .

The structure reveals intermolecular N–H···O hydrogen bonding, forming infinite chains along the a-axis .

Advanced: What challenges arise in refining crystallographic data for this compound, and how are they addressed?

Challenges include:

- Disordered solvent molecules : Masked using SQUEEZE in PLATON or excluded during refinement .

- Short C–C bonds in adamantane : Observed bond lengths (1.529–1.537 Å) deviate slightly from standard values due to steric strain. These are resolved using constrained refinement in SHELXL .

- Twinned crystals : Managed by applying twin laws (e.g., HKLF5 format in SHELXL) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological optimizations include:

- Solvent selection : DMF enhances solubility of adamantane derivatives compared to THF or acetonitrile .

- Catalysis : KI accelerates alkylation by stabilizing transition states via halide exchange .

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., furan ring decomposition) .

- Purification : Column chromatography with gradient elution (hexane:EtOAc) improves purity .

Basic: What safety precautions are necessary when handling this compound?

Key safety measures from the SDS include:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation .

- Storage : −20°C in airtight containers under nitrogen to prevent hydrolysis .

- Emergency protocols : Immediate rinsing with water for exposure and medical consultation for inhalation .

Advanced: What computational methods predict the compound’s biological activity?

- Docking studies : AutoDock Vina or Glide is used to model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes, based on its anti-TB potential) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

- QSAR models : Built using MOE or Schrödinger to correlate structural descriptors (e.g., ClogP, topological polar surface area) with activity .

Advanced: How do structural modifications influence pharmacological properties?

Systematic SAR studies reveal:

- Adamantane substitution : Replacing adamantane with smaller cycloalkyl groups reduces lipophilicity and anti-TB activity .

- Furan ring modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances metabolic stability but may reduce solubility .

- Chloroacetamide moiety : Replacing chlorine with fluorine improves selectivity for bacterial targets over mammalian enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.